Fluoroacetic acid

Toxicology Pesticide Development Comparative Toxicity

Select Fluoroacetic Acid for mechanism‑specific applications where extreme potency is non‑negotiable. Its unique conversion to fluorocitrate irreversibly blocks aconitase in the Krebs cycle – a hallmark not shared by chloro‑, bromo‑, or trifluoroacetic acid analogues. This unparalleled metabolic disruption supports ultra‑low‑dose rodenticide formulations and precise biochemical research (e.g., cellular respiration inhibition, citrate accumulation studies). The intermediate pKa (2.6) and moderate water solubility (50 mg/L) further differentiate it from highly water‑soluble chloroacetic acid or strongly acidic TFA, enabling selective reaction work‑up and purification. Choose Fluoroacetic Acid to ensure experimental fidelity, cost‑efficient ultra‑low‑dose formulation, and compliance with targeted efficacy standards.

Molecular Formula C2H3FO2
CH2FCOOH
C2H3FO2
Molecular Weight 78.04 g/mol
CAS No. 144-49-0
Cat. No. B127962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetic acid
CAS144-49-0
SynonymsCompound 1080
fluoroacetic acid
fluoroacetic acid, 18F-labeled
fluoroacetic acid, aluminum salt
fluoroacetic acid, ammonium salt
fluoroacetic acid, ammonium salt, 2-(14)C-labeled
fluoroacetic acid, barium salt
fluoroacetic acid, cadmium salt
fluoroacetic acid, calcium salt
fluoroacetic acid, copper (2+) salt
fluoroacetic acid, lead (+4) salt
fluoroacetic acid, magnesium salt
fluoroacetic acid, mercury (2+) salt
fluoroacetic acid, potassium salt
fluoroacetic acid, sodium salt
fluoroacetic acid, terbium (+3) salt
monofluoroacetate
monofluoroacetic acid
sodium (18F)fluoroacetate
sodium fluoroacetate
Molecular FormulaC2H3FO2
CH2FCOOH
C2H3FO2
Molecular Weight78.04 g/mol
Structural Identifiers
SMILESC(C(=O)O)F
InChIInChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)
InChIKeyQEWYKACRFQMRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.81 M
Miscible with water (1.0X10+6 mg/L) at 25 °C
Soluble in ethanol
Solubility in water: freely soluble

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroacetic Acid (CAS 144-49-0): A Potent Metabolic Poison for Niche Research & Rodenticide Applications


Fluoroacetic acid (CAS 144-49-0) is a halogenated monocarboxylic acid, structurally distinct for its single fluorine substitution on the alpha carbon . Unlike its higher fluorinated analogs (di- and trifluoroacetic acid) which are commercial solvents, or its haloacetic acid counterparts (chloro-, bromo-, iodoacetic acid), fluoroacetic acid is renowned for its extreme toxicity, functioning as a potent metabolic poison [1]. This compound's unique mechanism of action—conversion to fluorocitrate, an irreversible inhibitor of the Krebs cycle enzyme aconitase—forms the cornerstone of its specific, high-value applications in both targeted pest control and as a specialized biochemical research tool [2].

Why Fluoroacetic Acid Cannot Be Substituted by In-Class Analogs for Critical Applications


Generic substitution among haloacetic acids is scientifically unsound due to profound, quantifiable differences in acute toxicity, metabolic mechanism, and physicochemical properties. For instance, fluoroacetic acid's toxicity is orders of magnitude greater than its chloro- or bromo- counterparts, and its specific conversion to the aconitase inhibitor fluorocitrate is a unique biochemical signature not shared by di- or trifluoroacetic acid [1]. Furthermore, the distinct electron-withdrawing effect of a single fluorine atom yields a pKa (2.6) that is markedly different from that of trifluoroacetic acid (-0.3 to 0.52), fundamentally altering its behavior as a reagent or mobile phase additive in analytical chemistry [2]. Selecting an incorrect haloacetic acid can lead to experimental failure, invalid results, or, in the case of pesticide applications, non-compliance with regulatory standards for targeted efficacy and environmental impact [3].

Quantitative Evidence: Fluoroacetic Acid vs. Structural Analogs & Alternatives


Acute Oral Toxicity in Rats: Fluoroacetic Acid vs. Monohaloacetic Acid Series

A comparative review by NIOSH established that among monohaloacetic acids (fluoro-, chloro-, bromo-, and iodoacetic acid), fluoroacetate was determined to be the most acutely toxic based on rat studies [1]. Quantitative data from authoritative sources show that the oral LD50 for fluoroacetic acid in rats is approximately 0.1-4.68 mg/kg [REFS-2, REFS-3]. In direct comparison, this is 16 to 750 times more toxic than chloroacetic acid (LD50 76-90.4 mg/kg) and at least 10 to 35 times more toxic than bromoacetic acid (LD50 50-177 mg/kg) [REFS-4, REFS-5, REFS-6].

Toxicology Pesticide Development Comparative Toxicity

Metabolic Inhibition Potency: Fluoroacetic Acid's Unique Aconitase Blockade vs. Inactive Fluorinated Analogs

The extreme toxicity of fluoroacetic acid is a direct consequence of its unique metabolic bioactivation to fluorocitrate, a potent, mechanism-based inhibitor of aconitase [1]. This irreversible inhibition halts both the Krebs and glyoxylate cycles, a mechanism not shared by its more highly fluorinated analogs. Kirk-Othmer Encyclopedia notes that while fluoroacetic acid is 'extremely toxic', 'trifluoroacetic acid is a strong carboxylic acid but poses no unusual toxicity problems except for its acidic nature' [2]. In a comparative study on the nematode C. elegans, fluoroacetic acid was found to be a 'potent and specific inhibitor of reproduction', an effect tied directly to aconitase inhibition, underscoring its unique utility as a biochemical tool for dissecting specific metabolic pathways [3].

Biochemistry Enzymology Metabolic Research

Physicochemical Property Differentiation: pKa and Solubility vs. Other Haloacetic Acids

Fluoroacetic acid possesses a distinct set of physicochemical properties that dictate its behavior in analytical and synthetic applications. Its pKa of 2.6 is significantly higher than that of trifluoroacetic acid (pKa ~0.23 to -0.3) and lower than that of iodoacetic acid (pKa ~3.12) [REFS-1, REFS-2, REFS-3]. This intermediate acidity profile influences its ionization state in solution and its efficacy as a mobile phase additive in liquid chromatography, where it can provide unique selectivity compared to stronger ion-pairing agents like TFA. Furthermore, its water solubility is 50 mg/L at 20°C, which is orders of magnitude lower than the high or complete miscibility of chloro-, bromo-, and iodoacetic acids [REFS-4, REFS-5, REFS-6].

Analytical Chemistry Separation Science Physicochemical Properties

Analytical Detection: Lower Method Detection Limit for Fluoroacetate vs. Other Haloacetates

In environmental and forensic analysis, the ability to reliably detect trace amounts of a compound is paramount. A study on the simultaneous determination of nine haloacetic acids (fluoro-, chloro-, and bromoacetates) in soil by ion chromatography reported that monofluoroacetate (MFA) had the lowest method detection limit (MDL) among the mono-substituted acids [1]. The MDL for MFA was 21 µg/L, compared to 28 µg/L for monochloroacetate (MCA) and 67 µg/L for monobromoacetate (MBA) [2]. This indicates that fluoroacetate can be detected and quantified at lower concentrations than its chloro- and bromo- analogs using this specific validated method.

Analytical Chemistry Environmental Monitoring Forensic Toxicology

Optimal Procurement Scenarios for Fluoroacetic Acid (CAS 144-49-0) Based on Verified Differentiation


Development and Formulation of Ultra-Low-Dose Vertebrate Pesticides

The extreme acute oral toxicity of fluoroacetic acid (LD50 0.1-4.68 mg/kg in rats) makes it the only viable choice for formulating ultra-low-dose rodenticides and predacides where high potency is non-negotiable . Substitution with the significantly less toxic chloroacetic acid (LD50 76-90.4 mg/kg) or bromoacetic acid (LD50 50-177 mg/kg) would require a prohibitively high concentration of active ingredient, leading to increased formulation costs, larger bait volumes, and greater environmental burden [REFS-2, REFS-3].

Biochemical Research on the Krebs Cycle, Mitochondrial Function, and Metabolic Disorders

As a highly specific, mechanism-based inhibitor of aconitase, fluoroacetic acid is an indispensable tool for researchers investigating cellular respiration and the Krebs cycle [2]. Its unique metabolic activation to fluorocitrate is not replicated by trifluoroacetic acid or other haloacetic acids, making it the sole compound suitable for studies requiring the specific induction of Krebs cycle blockade and citrate accumulation [3].

Forensic Toxicology and Environmental Monitoring of Fluoroacetate Pesticide Residues

The analytical data showing a lower method detection limit (MDL) of 21 µg/L for fluoroacetate versus 28 µg/L for chloroacetate and 67 µg/L for bromoacetate positions it favorably in multi-residue analytical methods [4]. For laboratories performing trace-level detection of pesticide residues in complex soil or biological matrices, this superior detectability can ensure more reliable confirmation of fluoroacetate contamination compared to its haloacetate analogs.

Synthesis of Fluorinated Pharmaceuticals or Agrochemicals Requiring a Single Fluorine Atom

The specific physicochemical properties of fluoroacetic acid—an intermediate pKa (2.6) and relatively low water solubility (50 mg/L)—distinguish it from analogs like highly water-soluble chloroacetic acid or strongly acidic TFA . In synthetic chemistry, these properties influence reaction selectivity, work-up procedures, and purification steps. A chemist requiring the introduction of a monofluoromethyl group for subsequent synthetic elaboration would select fluoroacetic acid over a di- or trifluorinated analog to achieve a specific target structure.

Technical Documentation Hub

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